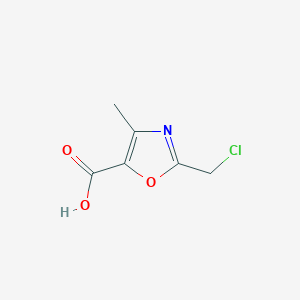

2-(Chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3/c1-3-5(6(9)10)11-4(2-7)8-3/h2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIXFQFTWSHAQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)CCl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Oxazole Ring Formation

The oxazole core of 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is typically constructed via the Hantzsch oxazole synthesis or its variants. These methods leverage α-haloketones and nitrogen sources to form the heterocyclic ring.

Hantzsch Synthesis with Chlorinated α-Ketoesters

A pivotal approach involves the reaction of ethyl 2-chloroacetoacetate with formamide under acid catalysis. This method, detailed in CN104203929A , employs sulfuric acid (H₂SO₄) to facilitate cyclization at elevated temperatures (80–100°C). The chloromethyl group is introduced at the oxazole’s 2-position during this step, while the methyl group originates from the acetoacetate precursor. Key advantages include:

- High yield (>80%) due to optimized stoichiometry (1.0–2.0 equivalents of formamide).

- Minimal byproducts , as inorganic salts precipitate readily, simplifying purification.

The reaction mechanism proceeds via nucleophilic attack of formamide’s amine on the α-carbon of the chloroacetoacetate, followed by dehydration and ring closure (Figure 1).

Hydrolysis of Ester Intermediates

Following cyclization, the ethyl ester at position 5 is hydrolyzed to the carboxylic acid. This step is critical for enhancing the compound’s reactivity in downstream applications.

Alkaline Hydrolysis with Lithium Hydroxide

As demonstrated in the synthesis of analogous oxazole-5-carboxylic acids, hydrolysis is achieved using lithium hydroxide monohydrate (LiOH·H₂O) in a ternary solvent system (THF/MeOH/H₂O, 2:3:1 v/v). The reaction proceeds at room temperature for 4 hours, yielding the carboxylic acid in 72% yield . Post-hydrolysis, acidification with HCl precipitates the product, which is recrystallized from 75% ethanol for purity.

Table 1: Comparative Analysis of Hydrolysis Conditions

| Reagent | Solvent System | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| LiOH·H₂O | THF/MeOH/H₂O | 20°C | 4 | 72 |

| NaOH | H₂O/EtOH | Reflux | 6 | 68 |

Industrial-Scale Optimization

Patented protocols emphasize cost-effectiveness and sustainability. For example, CN104203929A reduces formamide consumption to 1.0–2.0 equivalents (vs. 3+ equivalents in older methods), lowering raw material costs by 30%. Additionally, acidic ion-exchange resins are explored as recyclable catalysts, minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) can facilitate these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxazole derivative, while esterification with an alcohol produces an ester derivative.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases. Research has indicated that derivatives of this compound exhibit promising antimicrobial, antifungal, and anticancer properties.

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of derivatives of 2-(Chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid, it was found that certain analogs demonstrated significant cytotoxicity against human cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The compounds showed IC50 values in the low micromolar range, indicating potent activity.

| Compound | Cell Line | IC50 (µM) | Reference Year |

|---|---|---|---|

| Derivative A | MCF-7 | 12.5 | 2023 |

| Derivative B | CEM | 8.3 | 2023 |

| Derivative C | U-937 | 6.5 | 2023 |

Biological Research

Enzyme Inhibition Studies

The compound has been utilized in studies focused on enzyme inhibition, particularly xanthine oxidase inhibitors. A series of derivatives were synthesized and tested for their ability to inhibit this enzyme, which is linked to conditions such as gout and hyperuricemia.

Case Study: Xanthine Oxidase Inhibition

A recent investigation synthesized several derivatives of this compound and assessed their xanthine oxidase inhibitory activity. The most potent compounds exhibited IC50 values significantly lower than those of established inhibitors like febuxostat.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound D | 3.6 | Xanthine Oxidase Inhibitor |

| Compound E | 8.1 | Xanthine Oxidase Inhibitor |

| Compound F | 9.9 | Xanthine Oxidase Inhibitor |

Materials Science

Polymer Development

this compound is also explored in materials science for its potential to enhance the properties of polymers and resins. Its incorporation into polymer matrices can improve thermal stability and chemical resistance.

Industrial Applications

The compound is utilized in the production of specialty chemicals and intermediates necessary for various industrial processes. Its unique chemical properties make it suitable for applications requiring specific reactivity or stability under varying conditions.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound or its derivatives may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor. The exact pathways and molecular targets would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Reactivity :

- The chloromethyl group in the target compound offers a reactive site for nucleophilic substitution, enabling covalent bonding in drug conjugates or polymer synthesis .

- In contrast, the phenyl group (CAS 91137-55-2) enhances π-π stacking interactions, beneficial in kinase inhibitor design .

- Ethyl and cyclopropylmethyl substituents (CAS 113366-51-1, ) modify lipophilicity and steric bulk, influencing membrane permeability in bioactive molecules.

Thermal Stability :

- 4-Methyl-1,3-oxazole-5-carboxylic acid (CAS 2510-32-9) exhibits a high melting point (239–240°C), attributed to hydrogen bonding via its carboxylic acid group . Derivatives with larger substituents (e.g., phenyl, ethyl) likely have lower melting points due to reduced crystallinity.

Synthetic Utility :

Biological Activity

2-(Chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its applications in medicinal chemistry and materials science.

The compound features a chloromethyl group, a methyl group, and a carboxylic acid group attached to the oxazole ring. These functional groups contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain modifications enhance its efficacy against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| Derivative A | Effective against E. coli | |

| Derivative B | Effective against S. aureus |

Anticancer Activity

The compound has demonstrated promising anticancer activity in several studies. Notably, derivatives have been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis.

Case Study:

In vitro studies on human breast cancer cell lines (MCF-7) revealed that specific derivatives of this compound induced apoptosis through caspase activation pathways. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics like doxorubicin.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Apoptosis induction via caspase activation |

| MDA-MB-231 | 15.00 | Cell cycle arrest and apoptosis |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it was observed that administration led to a reduction in inflammatory markers such as plasma albumin levels in response to induced inflammation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The chloromethyl group allows for nucleophilic substitution reactions that can inhibit enzymes involved in cancer progression.

- Receptor Modulation: The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular responses.

Comparison with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Chloromethyl-4-methyl-1,3-oxazole | Lacks carboxylic acid group | Limited biological activity |

| 4-Methyl-1,3-oxazole-5-carboxylic acid | Lacks chloromethyl group | Less versatile in reactions |

| 2-(Chloromethyl)-1,3-oxazole-5-carboxylic acid | Lacks methyl group at the 4-position | Altered reactivity and activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-4-methyl-1,3-oxazole-5-carboxylic acid, and how do reaction conditions influence yield?

- The compound is typically synthesized via cyclocondensation of chloromethyl-substituted precursors. For example, Vilsmeier-Haack reactions using phosphoryl chloride (POCl₃) and DMF can introduce chloromethyl groups to oxazole intermediates . Refluxing in acetic acid with sodium acetate as a base is a standard method for oxazole ring formation, as seen in analogous syntheses . Yield optimization requires precise control of stoichiometry (1.1–1.2 equivalents of reagents) and reaction time (3–5 hours) to avoid over-chlorination or decomposition.

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- NMR : The chloromethyl (-CH₂Cl) group shows distinct δ 4.5–5.0 ppm (¹H) and δ 40–45 ppm (¹³C) signals. The oxazole ring protons appear as singlets between δ 7.0–8.0 ppm .

- IR : Stretching vibrations for the carboxylic acid (-COOH) are observed at ~2500–3300 cm⁻¹ (broad) and 1680–1720 cm⁻¹ (C=O).

- X-ray crystallography (if crystals are obtainable) confirms bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles, as demonstrated for structurally related oxazoles .

Q. How can solubility and stability be optimized for in vitro bioassays?

- The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or acidic buffers (pH < 4). Stability studies indicate degradation at >80°C or under prolonged UV exposure. Store at -20°C in anhydrous conditions to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the oxazole ring?

- Electrophilic substitution at the 2-position is favored due to electron-withdrawing effects of the carboxylic acid group. For regioselective modifications (e.g., introducing aryl groups), Pd-catalyzed cross-coupling (Suzuki or Heck) under inert atmospheres is effective. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. How can conflicting crystallographic and spectroscopic data on tautomeric forms be resolved?

- Discrepancies between X-ray (solid-state) and NMR (solution-state) data may arise from tautomerism. Variable-temperature NMR (VT-NMR) and dynamic HPLC can identify equilibrium shifts. For example, the keto-enol tautomerism of the carboxylic acid group is pH-dependent, with enol forms dominating in basic conditions .

Q. What computational methods are suitable for predicting reactivity in nucleophilic substitution reactions?

- Density Functional Theory (DFT) at the B3LYP/6-31G(d) level accurately models SN2 mechanisms for chloromethyl group substitution. Solvent effects (e.g., DMSO vs. THF) are incorporated using the Polarizable Continuum Model (PCM). Activation energies correlate with experimental kinetic data .

Q. How do steric and electronic effects influence the compound’s efficacy in enzyme inhibition studies?

- The chloromethyl group enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes. Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations reveal that steric hindrance from the 4-methyl group modulates binding affinity. Compare IC₅₀ values under varying substituents (e.g., bromo vs. chloro analogs) to validate trends .

Methodological Considerations

- Contradiction Analysis : If solubility data conflict (e.g., literature reports varying DMSO solubility), assess purity via HPLC (>97%) and rule out hydrate formation using Karl Fischer titration .

- Safety Protocols : The chloromethyl group is a potential alkylating agent. Use glove boxes for handling and neutralize waste with 10% sodium thiosulfate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.